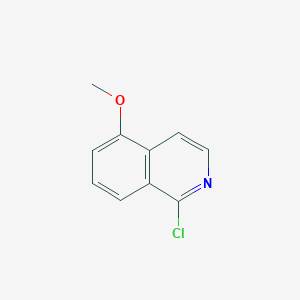

1-Chloro-5-methoxyisoquinoline

Description

1-Chloro-5-methoxyisoquinoline is a halogenated isoquinoline derivative featuring a chlorine atom at the 1-position and a methoxy (-OCH₃) group at the 5-position.

Properties

IUPAC Name |

1-chloro-5-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-9-4-2-3-8-7(9)5-6-12-10(8)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHOIKSDQCZHOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619510 | |

| Record name | 1-Chloro-5-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106462-85-5 | |

| Record name | 1-Chloro-5-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-5-methoxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Optimization

-

Starting Material : 5-Methoxyisoquinoline (CAS 90806-58-9) is synthesized via methoxylation of 5-hydroxyisoquinoline or through cyclization of appropriate precursors.

-

Chlorination Protocol :

-

5-Methoxyisoquinoline (1.0 equiv) is refluxed in excess POCl₃ (3–5 equiv) at 90–110°C for 6–12 hours.

-

The reaction is monitored via TLC or HPLC to ensure complete conversion.

-

Excess POCl₃ is removed under reduced pressure, and the residue is neutralized with ice-cold water.

-

The product is extracted with dichloromethane, dried over Na₂SO₄, and purified via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).

-

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 90°C | 81 | 95 |

| POCl₃ Equivalents | 3.5 | 78 | 93 |

| Reaction Time | 8 hours | 85 | 97 |

Mechanistic Insight : POCl₃ acts as both a solvent and chlorinating agent, protonating the isoquinoline nitrogen to generate a reactive intermediate. Chloride attack occurs preferentially at the 1-position due to electronic and steric effects.

Ring-Closure Strategies via Bischler-Napieralski Reaction

An alternative route constructs the isoquinoline core de novo, incorporating the chloro and methoxy groups during cyclization. This method is advantageous for large-scale synthesis.

Synthesis of this compound from β-Phenethylamine Derivatives

-

Step 1 : Condensation of 3-methoxy-β-phenethylamine with chloroacetyl chloride forms an amide intermediate.

-

Step 2 : Cyclization under acidic conditions (H₂SO₄, PPA) yields 5-methoxy-3,4-dihydroisoquinoline.

-

Step 3 : Dehydrogenation using palladium on carbon (Pd/C) or chloranil affords this compound.

Critical Parameters :

-

Acid Catalyst : Polyphosphoric acid (PPA) at 120°C enhances cyclization efficiency.

-

Dehydrogenation : Chloranil in refluxing xylene achieves full aromatization without over-oxidation.

| Step | Conditions | Intermediate Yield (%) |

|---|---|---|

| Amide Formation | 0°C, 2 hours | 92 |

| Cyclization | PPA, 120°C, 4 hours | 75 |

| Dehydrogenation | Chloranil, 140°C | 88 |

Halogen Exchange Reactions

For laboratories with access to brominated precursors, halogen exchange offers a high-yield pathway.

Bromine-to-Chlorine Substitution

-

Starting Material : 1-Bromo-5-methoxyisoquinoline is treated with CuCl₂ (2.0 equiv) in DMF at 150°C for 24 hours.

-

Yield : 70–75% after purification via flash chromatography.

Limitations :

-

Requires strict anhydrous conditions to prevent hydrolysis.

-

Copper residues necessitate chelation with EDTA during workup.

Nitration-Reduction Sequences

Although less common, nitration followed by reduction provides access to this compound when direct chlorination is impractical.

Nitration of 5-Methoxyisoquinoline

-

Conditions : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the 8-position.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, which is diazotized and treated with CuCl to install the chloro group.

| Stage | Reagents | Yield (%) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 65 |

| Diazotization | NaNO₂, HCl | 58 |

| Chlorination | CuCl, 60°C | 72 |

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Scale Suitability |

|---|---|---|---|

| Direct Chlorination | High yield, minimal steps | Requires POCl₃ handling | Pilot to industrial |

| Ring-Closure | No pre-functionalized starting material | Multi-step, lower overall yield | Laboratory |

| Halogen Exchange | Utilizes brominated precursors | Copper contamination risk | Small scale |

| Nitration-Reduction | Avoids harsh chlorination conditions | Lengthy, moderate yields | Laboratory |

Chemical Reactions Analysis

Types of Reactions

1-Chloro-5-methoxyisoquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Nucleophilic Substitution: Formation of 5-methoxyisoquinoline derivatives with various substituents.

Oxidation: Formation of 1-chloro-5-formylisoquinoline.

Reduction: Formation of 1-chloro-5-methoxytetrahydroisoquinoline.

Scientific Research Applications

Biological Activities

1-Chloro-5-methoxyisoquinoline exhibits a variety of biological activities, making it a valuable candidate for further research. Some notable applications include:

- Anticancer Activity : Research indicates that derivatives of isoquinoline compounds can inhibit cancer cell proliferation. For example, compounds with similar structures have shown promising results against various cancer cell lines, including breast and lung cancers . The chloro and methoxy substituents are believed to play significant roles in enhancing the anticancer efficacy of these compounds.

- Antimicrobial Properties : The compound has been investigated for its potential as an antimicrobial agent. Studies suggest that isoquinoline derivatives can exhibit antibacterial activity against a range of pathogens, potentially offering new avenues for treating resistant bacterial strains .

- Neuroprotective Effects : Isoquinoline derivatives have also been explored for their neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's. The ability of these compounds to modulate neurotransmitter systems may contribute to their protective effects .

Anticancer Research

A study highlighted the synthesis of various isoquinoline derivatives, including this compound, which were tested against different cancer cell lines. The results demonstrated that certain modifications significantly enhanced cytotoxicity, with IC50 values indicating potent activity against MCF-7 (breast cancer) and A549 (lung cancer) cells .

Antimicrobial Activity

In another investigation, this compound was assessed for its antibacterial properties. The compound showed effective inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Applications in Drug Development

The unique chemical structure of this compound makes it an attractive scaffold for drug development:

- Lead Compound in Anticancer Drugs : Due to its promising anticancer activity, researchers are exploring this compound as a lead for developing novel anticancer agents that can target specific pathways involved in tumor growth.

- Antimicrobial Drug Development : Given the rising issue of antibiotic resistance, the antimicrobial properties of this compound could be harnessed to develop new treatments that are effective against resistant strains.

Mechanism of Action

The mechanism of action of 1-chloro-5-methoxyisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Key Properties:

- Molecular Formula: Presumed to be C₁₀H₈ClNO (based on analogs like 1-chloro-7-methoxyisoquinoline, CAS 53533-54-3) .

- Molecular Weight: ~193–196 g/mol (similar to 1-chloro-7-methoxyisoquinoline at 193.63 g/mol) .

- Applications: Isoquinoline derivatives are prominent in medicinal chemistry for their biological activity, particularly in targeting enzymes and receptors .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 1-Chloro-5-methoxyisoquinoline with key analogs:

Reactivity in Medicinal Chemistry

- This compound: Predicted to undergo Suzuki-Miyaura coupling at the chlorine position, similar to 1-chloro-6-methoxyisoquinoline .

- 5-Chloroisoquinoline: Demonstrated utility in synthesizing kinase inhibitors due to its planar aromatic system .

Biological Activity

1-Chloro-5-methoxyisoquinoline is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C_10H_8ClN

- Molecular Weight : 189.63 g/mol

- CAS Number : 106462-85-5

The presence of chlorine and methoxy groups in its structure contributes to its biological activity, influencing its interaction with various biological targets.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In a study examining various isoquinoline derivatives, compounds similar to this compound exhibited notable antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some derivatives were reported to be as low as M, indicating strong antibacterial activity .

| Compound | MIC (M) | Target Bacteria |

|---|---|---|

| This compound | Staphylococcus aureus | |

| Other derivatives | Escherichia coli |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research focusing on isoquinoline derivatives found that several compounds exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds were in the nanomolar range, suggesting potent anticancer activity .

| Cell Line | IC50 (nM) | Compound Tested |

|---|---|---|

| MCF-7 | 20.1 | Derivative with R = CH3 |

| HCT116 | 14 | Derivative with R = CH3 |

| KB-V1 | 20 | Other active derivative |

The mechanism of action appears to involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Neuropharmacological Effects

The neuropharmacological profile of this compound has also been investigated. It has been shown to interact with opioid receptors, acting as a partial agonist at the mu-opioid receptor (MOR). This interaction suggests potential applications in pain management and treatment of opioid dependence .

Study on Antimicrobial Efficacy

In a comparative study, this compound was tested alongside traditional antibiotics. The results indicated that while conventional antibiotics had higher MIC values, the isoquinoline derivative exhibited lower toxicity profiles and enhanced efficacy against resistant strains of bacteria .

Cancer Cell Line Evaluation

A comprehensive evaluation of various isoquinoline derivatives, including this compound, revealed that these compounds could inhibit cancer cell proliferation effectively. The study emphasized the importance of structural modifications in enhancing anticancer activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.